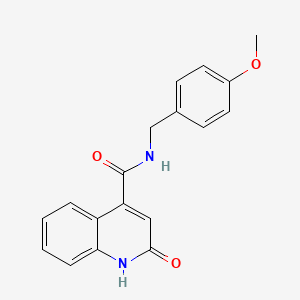
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFA-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has been found to exhibit significant biological activity.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-inflammatory effects of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to inhibit the replication of several viruses, which may be due to its ability to interfere with viral entry, replication, or assembly.
実験室実験の利点と制限
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide for lab experiments is its high potency and specificity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to exhibit low toxicity, which is important for in vitro and in vivo studies. However, one limitation of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide derivatives with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. Additionally, the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in various diseases, including cancer and inflammatory diseases, warrant further investigation. Finally, the use of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide as a tool for studying various biological processes, such as cell cycle regulation and viral replication, may lead to new insights into these processes.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with ammonia to form N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively used in scientific research due to its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-13(14(10-12)19-2)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRAJPRXFNECAS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)

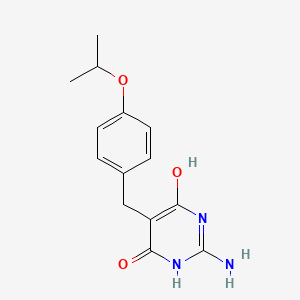

![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)
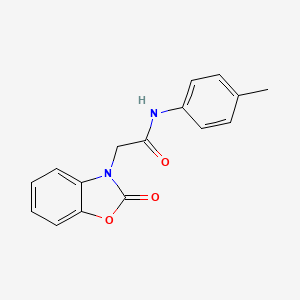
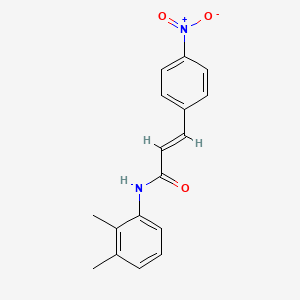
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)
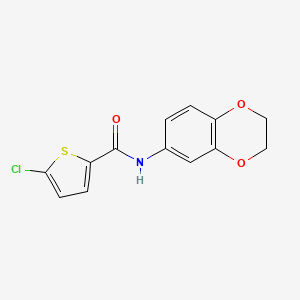
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)

